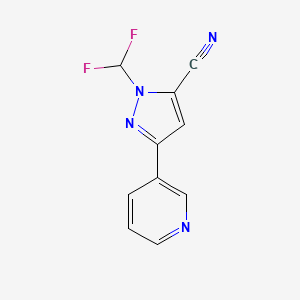
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Mechanistic Investigation
- Crystal Structure Analysis : The crystal structure of related pyrazole derivatives has been determined using X-ray crystallography. Such studies are crucial for understanding the molecular geometry and electronic structure, which are essential for predicting the reactivity and interaction with other molecules (Liu, Chen, Sun, & Wu, 2013).
Biological and Medicinal Properties
- Biological and Medicinal Applications : Pyrazole derivatives have been recognized for their industrial, biological, and medicinal properties. This includes their potential in the development of pharmaceuticals and their role in various biological processes (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Certain pyrazolo[3,4-b]pyridine derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
- Antitumor Activity : Some pyrazolo[3,4-b]pyridine derivatives have been tested for antitumor activity, with certain compounds exhibiting significant effects against specific cell lines. This highlights their potential in cancer research and treatment (El-Borai et al., 2012).
Catalytic Applications
- Catalysis in Chemical Synthesis : Pyrazole derivatives have been utilized as catalysts or components in catalytic systems for synthesizing various organic compounds. Their role in facilitating chemical reactions highlights their importance in synthetic chemistry (Zhang et al., 2016).
Material Science and Device Fabrication
- Optical and Electronic Properties : Pyrazolo[3,4-b]pyridine derivatives have been studied for their optical and electronic properties. These properties are crucial for their potential application in material science, particularly in the development of optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
- Corrosion Inhibition : Aryl pyrazolo pyridines have been studied for their corrosion inhibition effects, particularly on metals like copper. This application is significant in industries where corrosion resistance is crucial (Sudheer & Quraishi, 2015).
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)16-8(5-13)4-9(15-16)7-2-1-3-14-6-7/h1-4,6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVKJSIXZDGFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




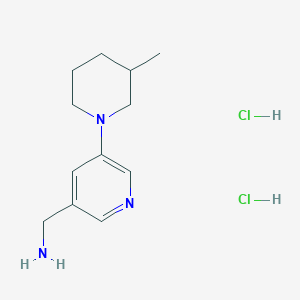
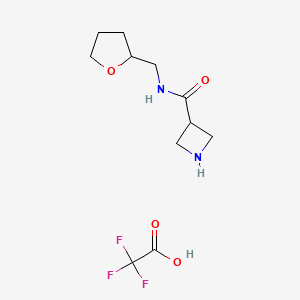
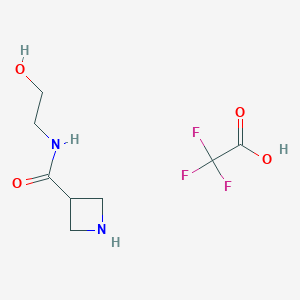
![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)

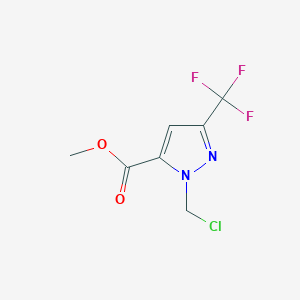


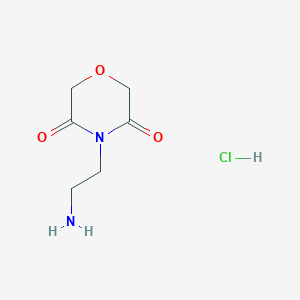

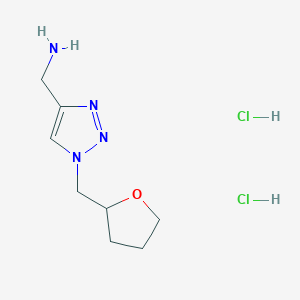
![1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1479491.png)
![3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride](/img/structure/B1479493.png)